Cas no 99553-86-3 (N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide)

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a cyanomethyl group and an acetamide moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or scaffold for bioactive molecules. The presence of both cyano and amide functionalities enhances its reactivity, enabling further derivatization. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. The compound’s potential utility lies in its ability to participate in diverse chemical transformations, making it valuable for developing novel therapeutic or pesticidal agents.
N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide structure
99553-86-3 structure
Product Name:N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide
CAS No:99553-86-3
MF:C6H6N4OS
MW:182.203038692474
CID:4384294
Update Time:2025-11-01

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-
    • N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide
    • Inchi: 1S/C6H6N4OS/c1-4(11)8-6-10-9-5(12-6)2-3-7/h2H2,1H3,(H,8,10,11)
    • InChI Key: FXYYIUATHNRNKX-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(CC#N)S1)(=O)C

Experimental Properties

  • Density: 1.461±0.06 g/cm3(Predicted)
  • Melting Point: 255-256 °C(Solv: acetic acid (64-19-7))
  • pka: 9.34±0.50(Predicted)

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-44986419-1.0g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
1.0g
$1133.0 2022-11-29
Enamine
BBV-44986419-2.5g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
2.5g
$2347.0 2023-10-28
Enamine
BBV-44986419-5.0g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
5.0g
$2976.0 2022-11-29
Enamine
BBV-44986419-10.0g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
10.0g
$3742.0 2022-11-29
Enamine
BBV-44986419-1g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
1g
$1133.0 2023-10-28
Enamine
BBV-44986419-5g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
5g
$2976.0 2023-10-28
Enamine
BBV-44986419-10g
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]acetamide
99553-86-3 95%
10g
$3742.0 2023-10-28

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide Related Literature

Additional information on N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide

Comprehensive Overview of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3)

N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide (CAS No. 99553-86-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thiadiazole core and cyanomethyl functional group, exhibits versatile applications in drug discovery and crop protection. Researchers are increasingly exploring its potential as a bioactive scaffold due to its structural adaptability and interaction with biological targets.

The molecular structure of N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide combines a 1,3,4-thiadiazole ring with an acetamide moiety, enhancing its stability and reactivity. This configuration allows it to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing enzyme inhibitors or receptor modulators. Recent studies highlight its relevance in addressing antimicrobial resistance (AMR), a global health concern, by targeting novel bacterial pathways.

In agrochemical applications, derivatives of 99553-86-3 have shown promise as plant growth regulators or pesticide intermediates. With the rising demand for sustainable agriculture, this compound’s low environmental persistence and targeted activity align with the principles of green chemistry. Its cyanomethyl group further enables facile derivatization, catering to customized solutions for crop diseases.

Synthetic routes to N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide often involve condensation reactions between thiosemicarbazides and cyanoacetic acid derivatives, followed by cyclization. Optimization of these methods is a hot topic in process chemistry, with emphasis on yield improvement and waste reduction. Analytical techniques like HPLC and NMR are critical for purity assessment, ensuring compliance with pharmaceutical standards.

From a commercial perspective, CAS 99553-86-3 is supplied by specialty chemical manufacturers catering to R&D sectors. Its pricing and availability are influenced by raw material costs and regulatory frameworks such as REACH. Researchers frequently search for "buy N-5-(cyanomethyl)-1,3,4-thiadiazol-2-ylacetamide" or "99553-86-3 suppliers," reflecting its niche yet growing market demand.

Future directions for this compound include exploration in neurological disorders and cancer therapeutics, leveraging its ability to cross the blood-brain barrier. Collaborative efforts between academia and industry are essential to unlock its full potential while addressing challenges like solubility and bioavailability.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD